3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound with a unique structure that includes a piperazine ring, a methoxyphenyl group, and a benzotriazinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Attachment of the Benzotriazinone Moiety: The piperazine intermediate is then reacted with 3,4-dihydro-1,2,3-benzotriazin-4-one under specific conditions to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and reduce production costs.
Chemical Reactions Analysis
3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or benzotriazinone rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of neurological disorders, cancer, and infectious diseases.
Biological Research: Researchers use the compound to study its effects on cellular processes and pathways. It is used in assays to investigate its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors in the body, modulating their activity and leading to therapeutic effects.
Inhibit Enzymes: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Modulate Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)piperazine: This compound shares the piperazine and methoxyphenyl groups but lacks the benzotriazinone moiety.
3,4-Dihydro-1,2,3-benzotriazin-4-one: This compound contains the benzotriazinone moiety but lacks the piperazine and methoxyphenyl groups.
N-(4-Methoxyphenyl)piperazine Derivatives: These compounds have variations in the substituents on the piperazine ring, leading to different biological activities.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-30-18-10-8-17(9-11-18)25-13-15-26(16-14-25)21(28)7-4-12-27-22(29)19-5-2-3-6-20(19)23-24-27/h2-3,5-6,8-11H,4,7,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAVQKRXLDVONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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